n-(1-Benzyl-propyl)-formamide
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(1-phenylbutan-2-yl)formamide |
InChI |
InChI=1S/C11H15NO/c1-2-11(12-9-13)8-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3,(H,12,13) |
InChI Key |
QTHQSJLXYKRETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-Benzyl-propyl)-formamide with related compounds from the evidence, focusing on structural features, physicochemical properties, and bioactivities.
Structural Analogues
N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (2b) and N-[2-cis-(4-hydroxyphenyl)ethenyl]formamide (3) Structure: These isomers feature a formamide group linked to a hydroxyphenyl-ethenyl moiety. Bioactivity: Both compounds were isolated from Antarctic-derived Penicillium and exhibit moderate α-glucosidase inhibitory activity. This contrasts with the benzyl-propyl derivative, where bioactivity data are unavailable but could be hypothesized to differ due to reduced polarity .
N-Benzylthiocyclopropylamide (2d)
- Structure : A thiobenzamide with a benzyl group and cyclopropyl ring. Replacing the formamide oxygen with sulfur increases electron density and alters reactivity .
- Physicochemical Properties :
- Melting point: 58–60°C
- NMR shifts: δ 7.61 (br s, NH), 4.85 (d, benzyl-CH2)
- Elemental analysis: C, 69.07%; H, 6.85%; N, 7.32% .
- Comparison : The thiocarbonyl group in 2d may confer greater stability under acidic conditions compared to formamides. The benzyl group in both compounds suggests similar lipophilicity.
N-Isopropylthiobenzamide (2f)
- Structure : Features an isopropyl group instead of benzyl-propyl. The branched alkyl chain reduces steric hindrance compared to the linear propyl chain in this compound .
- Physicochemical Properties :
- Melting point: 55–57°C
- NMR shifts: δ 4.79 (m, isopropyl-CH), 1.32 (d, CH3)
- Elemental analysis: C, 66.99%; H, 7.31%; N, 7.81% .
- Comparison : The isopropyl group may lower solubility in polar solvents relative to the benzyl-propyl chain.
Functional Group Variations
- N-Methyl-N-propanoylbenzamide (): Contains a propanoyl group instead of formamide, introducing a ketone functionality. This structural difference likely increases electrophilicity and alters metabolic stability compared to formamides .
Data Table: Key Properties of Analogues
| Compound | Molecular Formula | Melting Point (°C) | Key NMR Shifts (δ, ppm) | Bioactivity |
|---|---|---|---|---|
| N-Benzylthiocyclopropylamide (2d) | C₁₁H₁₃NS | 58–60 | 7.61 (NH), 4.85 (CH2) | Not reported |
| N-Isopropylthiobenzamide (2f) | C₁₀H₁₃NS | 55–57 | 4.79 (CH), 1.32 (CH3) | Not reported |
| N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (2b) | C₉H₉NO₂ | Not reported | Not reported | α-Glucosidase inhibition |
| N-Methyl-N-propanoylbenzamide | C₁₁H₁₃NO₂ | Not reported | Not reported | Not reported |
Research Implications and Gaps
Synthesis : this compound may be synthesized via formylation of 1-benzyl-propylamine using formic acid derivatives, analogous to methods in for thioamides .
Bioactivity Prediction : The benzyl group could enhance antimicrobial or CNS-targeted activity, as seen in benzyl-containing compounds like xanthocillins () .
Data Limitations : Direct experimental data on this compound are absent in the provided evidence. Future studies should prioritize its synthesis, characterization (e.g., NMR, HPLC), and bioactivity screening.
Preparation Methods
Reaction Mechanism and Optimization
The process involves an SN2 displacement where the halide leaving group is replaced by the nucleophilic amine of formamide. For example, bromobenzene reacts with formamide at 150°C for 4 hours under solvent-free conditions, yielding N-benzamide in 92.2%. Similarly, 1-bromobutane and formamide produce N-butylformamide at 120°C over 6 hours with 93.4% efficiency. Adapting this to N-(1-Benzyl-propyl)-formamide would require 1-benzylpropyl bromide or iodide as the substrate.
Table 1: Representative Conditions for Halide-Formamide Reactions
| Halide | Formamide (Equiv) | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Bromobenzene | 100 | Cu | Na₂CO₃ | 150 | 4 | 92.2 |
| 1-Bromobutane | 100 | KI | KHCO₃ | 120 | 6 | 93.4 |
| p-Methylbromobenzene | 100 | Cu | Na₂CO₃ | 120 | 10 | 91.2 |
Key advantages include high yields (>90%), minimal solvent use, and compatibility with diverse substrates. However, steric hindrance from the 1-benzylpropyl group may necessitate longer reaction times or elevated temperatures.
Enzymatic Synthesis via N-Substituted Formamide Deformylase
Biocatalytic approaches offer an eco-friendly alternative. PMC3910992 reports that N-substituted formamide deformylase from Arthrobacter pascens catalyzes the reverse synthesis of N-benzylformamide from benzylamine and formate. This enzyme exhibits broad substrate specificity, accepting C₁–C₃ acids (formate, acetate, propionate) and primary amines.
Substrate Adaptability and Kinetics
The enzyme’s active site accommodates benzylamine derivatives, suggesting potential applicability to 1-benzylpropylamine. Kinetic studies show maximal activity at 25°C and pH 7.0, with a Kₘ of 2.8 mM for benzylamine and 12.5 mM for formate. While the exact kinetics for 1-benzylpropylamine remain unstudied, structural similarities imply feasible catalysis.
Table 2: Enzymatic Parameters for Amide Synthesis
| Substrate | Acid | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) |
|---|---|---|---|
| Benzylamine | Formate | 2.8 | 0.45 |
| Benzylamine | Acetate | 4.1 | 0.38 |
This method avoids harsh conditions but requires enzyme optimization for bulkier amines.
Coupling Reagent-Mediated Amidation
N-(p-Toluenesulfonyl)imidazole (TsIm) efficiently activates carboxylates for amide bond formation, as shown in Sage Journals. While the study focuses on aminium carboxylates, adapting this to formamides involves reacting 1-benzylpropylamine with formic acid derivatives.
Reaction Parameters
Optimal conditions use DMF as the solvent, triethylamine as the base, and TsIm (1.2 equiv) at 100°C for 2 hours, achieving >90% yields for primary amides. For this compound, in situ activation of formic acid with TsIm could streamline synthesis:
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-(p-Ts)imidazole | DMF | Et₃N | 100 | 2 | 92 |
This method is versatile but incurs higher costs due to reagent usage.
Reductive Amination Followed by Formylation
OA12598A describes synthesizing 1-benzylpropylamine via reductive amination of 1-phenyl-2-butanone with ammonium formate. Subsequent formylation using CN102942500A’s protocol completes the sequence:
Stepwise Synthesis
-
Reductive Amination :
-
Formylation :
This two-step approach balances yield and purity but involves multiple purification stages.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield Potential | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | High (90–95%) | Low | High | Moderate (solvent-free) |
| Enzymatic | Moderate | High | Low | Low |
| Coupling Reagent | High (85–92%) | High | Moderate | High (DMF waste) |
| Acylation | Moderate (70–85%) | Moderate | Moderate | Moderate |
| Reductive Amination | High (80–90%) | Moderate | High | Moderate |
Q & A
What are the standard synthetic routes for N-(1-Benzyl-propyl)-formamide, and how can purity be optimized?
Basic Research Question
this compound is typically synthesized via formylation of 1-benzylpropylamine using formic acid derivatives (e.g., formic acetic anhydride). Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous conditions to prevent hydrolysis . For purification, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from ethanol/water mixtures is recommended. Purity optimization may involve analytical techniques like HPLC with UV detection (λ = 254 nm) to monitor residual amines or solvents .
How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Advanced Research Question
X-ray crystallography is critical for confirming stereochemistry and bond geometries, especially if NMR data show overlapping signals. Single crystals can be grown via slow evaporation of a dichloromethane/hexane solution. Use the SHELX suite (SHELXT for structure solution and SHELXL for refinement) to analyze diffraction data. For example, resolving torsional angles between the benzyl and propyl groups requires high-resolution data (≤ 0.8 Å). Anisotropic displacement parameters help identify conformational flexibility . If crystallography fails, computational methods (DFT at B3LYP/6-311++G** level) can model steric interactions .
How should researchers address discrepancies between experimental and computational data for this compound’s dipole moment?
Advanced Research Question
Discrepancies often arise from solvent effects or basis set limitations. Experimental dipole moments (measured via dielectric constant in benzene) should be compared with gas-phase DFT calculations (e.g., using Gaussian 16 with PCM solvent models). If deviations exceed 0.5 D, re-evaluate the computational solvent parameters or verify experimental sample purity via Karl Fischer titration (target: <0.1% H₂O) . Cross-validation with IR spectroscopy (amide I band at ~1680 cm⁻¹) can confirm hydrogen-bonding effects .
What strategies are effective for analyzing this compound’s stability under varying pH conditions?
Basic Research Question
Stability studies should use buffered solutions (pH 1–13) at 25°C, with aliquots analyzed by LC-MS at 0, 24, and 72 hours. For acidic conditions (pH <3), monitor hydrolysis to 1-benzylpropylamine via ion-pair chromatography (C18 column, 0.1% TFA in mobile phase). In alkaline conditions (pH >10), track formate release via ion chromatography. Accelerated degradation at 40°C can identify Arrhenius activation energies for decomposition pathways .
How can researchers validate the absence of toxic byproducts in this compound synthesis?
Advanced Research Question
Byproduct profiling requires GC-MS or HRMS (high-resolution mass spectrometry) with electrospray ionization. Target potential impurities: unreacted benzyl chloride (m/z 126.04) or formamide dimers (m/z 218.12). Use spiked samples to validate detection limits (≤0.1% w/w). For genotoxicity screening, Ames tests with S. typhimurium TA98/TA100 strains are recommended, particularly if aromatic intermediates are suspected .
What methodologies are suitable for studying this compound’s interaction with biological targets?
Advanced Research Question
Surface plasmon resonance (SPR) can quantify binding affinity (KD) to proteins like serum albumin. Prepare test solutions in PBS (pH 7.4) with 0.005% Tween-20 to prevent nonspecific binding. For intracellular targets, use fluorescence polarization assays with labeled ligands (e.g., FITC derivatives). Molecular docking (AutoDock Vina) can predict binding poses, but validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
How do solvent polarity and temperature affect the reaction kinetics of this compound in nucleophilic substitutions?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, ε = 36.7) accelerate reactions by stabilizing transition states, while protic solvents (e.g., methanol, ε = 32.7) slow them via hydrogen bonding. Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) at 25–60°C. Eyring plots (ln(k/T) vs. 1/T) yield ΔH‡ and ΔS‡. For example, a ΔH‡ >50 kJ/mol suggests a highly ordered transition state, requiring computational validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
